N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide
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Overview
Description
N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a 3-methylphenyl group and a 3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl moiety attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Attachment of the Phenyl Groups: The phenyl groups can be introduced through electrophilic aromatic substitution reactions using suitable reagents like phenyl halides or phenylboronic acids.
Acetamide Formation: The final step involves the acylation of the triazine derivative with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating their signaling pathways and leading to various biological effects.
DNA Intercalation: The compound could intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide: can be compared with other triazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and acetamide groups, which may confer unique chemical reactivity and biological activity compared to other triazine derivatives.
Properties
Molecular Formula |
C18H16N4O2 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)acetamide |
InChI |
InChI=1S/C18H16N4O2/c1-13-6-5-9-15(10-13)20-17(23)12-22-18(24)21-16(11-19-22)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,23) |
InChI Key |
LVOSSOQGCWDHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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